

Comprehensive Spectroscopic Profiling of 3-(Methylthio)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *3-(Methylthio)pyrazine-2-carboxylic acid*

CAS No.: *1341569-95-6*

Cat. No.: *B2362680*

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A Guide for Structural Validation in Medicinal Chemistry

Executive Summary

3-(Methylthio)pyrazine-2-carboxylic acid (CAS: 54235-36-2) represents a critical scaffold in the synthesis of antimycobacterial agents (e.g., Pyrazinamide analogs) and kinase inhibitors. Its structural integrity is defined by the precise installation of a thiomethyl group adjacent to a carboxylic acid on a diazine ring.^[1]

This technical guide provides a rigorous framework for the spectroscopic validation of this compound. Unlike standard datasheets, this document integrates synthesis logic with expected spectral signatures, enabling researchers to distinguish the target molecule from common impurities like 3-chloropyrazine-2-carboxylic acid or regioisomeric byproducts.

Synthesis & Sample Preparation Context

To accurately interpret spectroscopic data, one must understand the sample's origin.[1] The primary synthesis route involves Nucleophilic Aromatic Substitution (

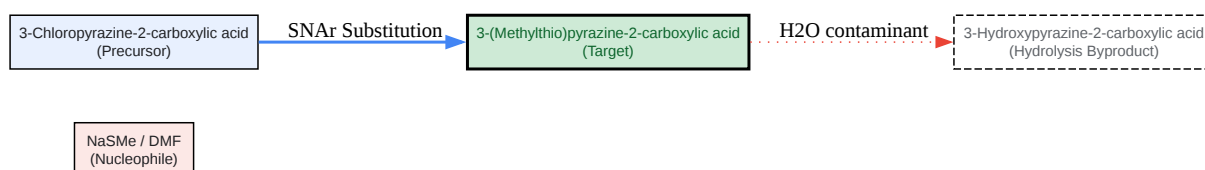
).[1]

- Precursor: 3-Chloropyrazine-2-carboxylic acid.[1]
- Reagent: Sodium thiomethoxide (NaSMe).[1]
- Solvent: DMF or DMSO (Note: Residual solvent peaks are common in NMR).[1]

Critical Impurity Profile:

- Unreacted Precursor: 3-Chloropyrazine-2-carboxylic acid (Distinguishable by MS and lack of S-Me peak in NMR).[1]
- Hydrolysis Product: 3-Hydroxypyrazine-2-carboxylic acid (Broad OH stretch in IR, shift in carbonyl resonance).[1]

Visualization: Synthesis & Impurity Logic



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Caption:

pathway converting the chloro-precursor to the thiomethyl target, highlighting the hydrolysis risk.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of the molecular weight and the presence of the sulfur atom (via isotopic abundance).[1]

Instrument Parameters:

- Ionization: ESI (Electrospray Ionization) in Negative Mode (preferred for carboxylic acids) or Positive Mode.[1]
- Solvent: MeOH + 0.1% Formic Acid.[1]

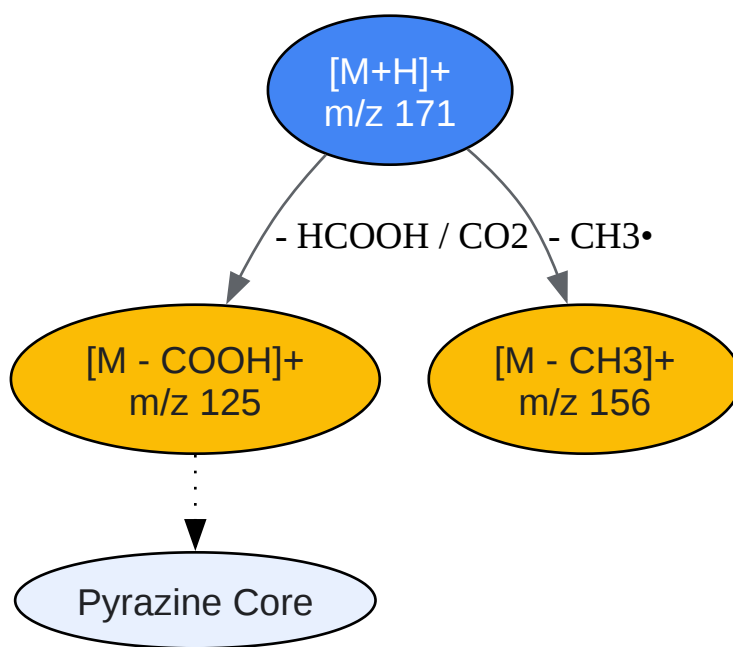
Fragmentation Logic

The fragmentation pattern is dominated by the stability of the pyrazine ring and the labile carboxylic acid group.[1]

| Ion Type | m/z (Calc) | Assignment | Mechanism |
|--------------------|------------|---------------------------------------|---------------------------------|
| [M+H] ⁺ | 171.02 | Parent Ion | Protonation of pyrazine N |
| [M-H] ⁻ | 169.01 | Parent Ion (Neg) | Deprotonation of COOH |
| Fragment 1 | 125.02 | [M+H - COOH] ⁺ | Decarboxylation (Loss of 45/46) |
| Fragment 2 | 155.99 | [M+H - CH ₃] ⁺ | Loss of Methyl from Thio group |
| Isotope | 173.02 | [M+2] ⁺ | S Isotope (~4.4% abundance) |

Validation Check: Look for the [M+2] peak at ~4-5% intensity relative to the parent ion.[1] This confirms the presence of Sulfur.[1][2] If this ratio is ~33%, you likely have the Chloro-precursor (Cl isotope pattern).[1]

Visualization: MS Fragmentation Tree



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Caption: ESI(+) fragmentation pathway showing characteristic loss of the carboxyl group and methyl radical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for distinguishing the regio-chemistry (position of the SMe group).[1]

Experimental Protocol

- Solvent: DMSO-d₆ (Preferred due to solubility of the carboxylic acid).[1]
- Concentration: 5-10 mg in 0.6 mL.[1]
- Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).[1]

H NMR Data (400 MHz, DMSO-d₆)

The molecule possesses a

symmetry (asymmetric).[1]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
|-----------------------|---------------|-------------|--------------|-------------------------------------|
| 13.5 - 14.0 | Broad Singlet | 1H | -COOH | Exchangeable with D2O. |
| 8.65 | Doublet (Hz) | 1H | Pyrazine H-6 | Ortho to N, Meta to SMe.[1] |
| 8.50 | Doublet (Hz) | 1H | Pyrazine H-5 | Ortho to N, Para to COOH.[1] |
| 2.55 | Singlet | 3H | -S-CH3 | Diagnostic peak. [1] Sharp singlet. |

Critical Distinction:

- Vs. 3-Chloropyrazine-2-COOH: The 3-Cl analog lacks the singlet at 2.55 ppm.
- Vs. 3-Methylpyrazine-2-COOH: The 3-Me analog has a methyl singlet at ~2.80 ppm (attached to C). The S-Me is shielded (upfield) relative to Ar-Me due to the sulfur atom's electron density.[1]

C NMR Data (100 MHz, DMSO-d6)

| Shift (δ ppm) | Carbon Type | Assignment |
|-----------------------|-----------------|------------------------|
| 166.5 | C=O | Carboxylic Acid |
| 158.2 | Cq (Quaternary) | C-3 (Attached to SMe) |
| 145.1 | CH | C-5 (Aromatic) |
| 141.8 | CH | C-6 (Aromatic) |
| 138.5 | Cq (Quaternary) | C-2 (Attached to COOH) |
| 13.2 | CH3 | S-CH3 (Thiomethyl) |

Infrared (IR) Spectroscopy

IR is useful for rapid solid-state identification (ATR method).[1]

| Wavenumber (cm ⁻¹) | Vibration Mode | Description |
|--------------------------------|----------------|--|
| 3300 - 2500 | O-H Stretch | Very broad "hump" typical of carboxylic acid dimers. |
| 1715 - 1725 | C=O Stretch | Strong, sharp carbonyl peak (Acid).[1] |
| 1580, 1530 | C=N / C=C | Pyrazine skeletal vibrations. |
| 1250 - 1300 | C-O Stretch | Acid C-O single bond.[1] |
| ~700 | C-S Stretch | Weak/Medium band, often obscured but diagnostic if visible.[1] |

References

- PubChem. (2025).[1][3] **3-(Methylthio)pyrazine-2-carboxylic acid** - Compound Summary. National Library of Medicine.[1] [\[Link\]](#)
- Jandourek, O., et al. (2015).[1][4] Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. Current Organic Synthesis.[1][5] [\[Link\]](#)

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Sources

1. Pyrazine, methyl(methylthio)- | C₆H₈N₂S | CID 76152 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
2. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [\[thegoodscentscompany.com\]](https://www.thegoodscentscompany.com)

- [3. 3-Methylpyrazine-2-carboxylic acid | C6H6N2O2 | CID 13153468 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. mdpi.com \[mdpi.com\]](#)
- [5. eurekaselect.com \[eurekaselect.com\]](#)
- To cite this document: BenchChem. [Comprehensive Spectroscopic Profiling of 3-(Methylthio)pyrazine-2-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2362680/docs#comprehensive-spectroscopic-profiling-of-3-methylthio-pyrazine-2-carboxylic-acid>]

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